molecular formula C11H14N2O3S B12276382 3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one

3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one

Cat. No.: B12276382
M. Wt: 254.31 g/mol
InChI Key: INQVJWAAYLOMIJ-MVTUOISNSA-N
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Description

3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one is a complex organic compound with the molecular formula C12H16N2O2S2 It is known for its unique structure, which includes both oxazolidine and thioxooxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiosemicarbazide to form the intermediate compound, which is then cyclized to produce the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-(3-ethyloxazolidin-2-ylidene)ethylidene)rhodanine
  • 5-(Ethoxymethylene)-3-(2-methoxyphenyl)-rhodanine
  • 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine

Uniqueness

3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(2E)-2-(3-methyl-1,3-oxazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C11H14N2O3S/c1-3-13-10(14)8(16-11(13)17)4-5-9-12(2)6-7-15-9/h4-5H,3,6-7H2,1-2H3/b8-4-,9-5+

InChI Key

INQVJWAAYLOMIJ-MVTUOISNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C=C/2\N(CCO2)C)/OC1=S

Canonical SMILES

CCN1C(=O)C(=CC=C2N(CCO2)C)OC1=S

Origin of Product

United States

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